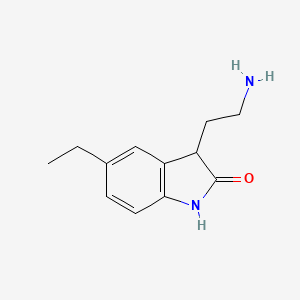

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one

Description

Properties

IUPAC Name |

3-(2-aminoethyl)-5-ethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-8-3-4-11-10(7-8)9(5-6-13)12(15)14-11/h3-4,7,9H,2,5-6,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPHTUOLZVICOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=O)C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indole nucleus, which can be derived from various starting materials such as aniline or phenylhydrazine.

Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a Mannich reaction, where the indole is reacted with formaldehyde and a secondary amine.

Ethyl Substitution: The ethyl group is introduced via alkylation reactions, typically using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and easy purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Scientific Research Applications

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential role as a neurotransmitter analog, influencing serotonin and melatonin pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its antioxidant properties and its role in neuroprotection.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:

Neurotransmitter Receptors: The compound can bind to serotonin and melatonin receptors, influencing mood and sleep regulation.

Antioxidant Activity: It acts as a free radical scavenger, protecting cells from oxidative stress.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain.

Comparison with Similar Compounds

5-Substituted Derivatives

- The fluorine atom’s electronegativity may influence binding interactions in biological targets .

- 5-Nitro Derivative (3-[(2,4-Dimethylphenyl)amino]-5-nitro-2H-indol-2-one): The nitro group introduces strong electron-withdrawing effects, reducing basicity of the aminoethyl side chain and affecting solubility .

Side Chain Modifications

- Thiazol-2-amine Hybrid (4-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine): Incorporation of a thiazole ring (C₁₃H₁₄N₄OS) enhances heterocyclic diversity, likely improving affinity for kinase or protease targets .

- Hydroxyimino Substituent (3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-5-methyl-1,3-dihydro-2H-indol-2-one): The hydroxyimino group introduces tautomeric possibilities and metal-chelating properties, relevant for catalytic or antimicrobial applications .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Biological Activity

3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one, a compound with a unique indole structure, has attracted significant attention in medicinal chemistry due to its potential biological activities. Its molecular formula is , and it features an aminoethyl group and an ethyl substituent that may enhance its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuroprotection. Key areas of investigation include:

- Anticancer Properties : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. Notably, it acts as a selective inhibitor of sphingosine kinase 2 (SphK2), which plays a crucial role in cancer cell proliferation and survival . This inhibition is significant for various cancer types, including leukemia and breast cancer.

- Neuroprotective Effects : The structural characteristics suggest potential interactions with neurotransmitter systems, which could lead to neuroprotective outcomes. Studies have indicated that it may influence cell proliferation and apoptosis in neuronal cell lines .

While detailed mechanisms for this compound are still under investigation, its structural similarities to other indole derivatives suggest it may interact with neurotransmitter receptors and other cellular pathways. Indole compounds are known to modulate various signaling pathways, including those related to neuroprotection and cancer .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of the Indole Framework : Starting from appropriate precursors, the indole structure is constructed through cyclization reactions.

- Introduction of Functional Groups : The aminoethyl and ethyl groups are introduced through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The hydrochloride form enhances solubility in water, facilitating biological assays .

Case Studies

A few notable studies exploring the biological activity of this compound include:

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those derived from breast and lung cancers. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

- Neuroprotection Assessment : Experiments on neuronal cell lines showed that treatment with the compound led to reduced apoptosis under oxidative stress conditions, suggesting its potential as a neuroprotective agent .

Comparison with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₂H₁₇N₂O | Anticancer, Neuroprotective |

| 3-Amino-5-methyl-1H-indole | C₉H₉N₃O | Antidepressant |

| 5-Methoxyindole derivatives | Varies | Antimicrobial |

Q & A

Q. What synthetic methodologies are optimal for producing 3-(2-Aminoethyl)-5-ethyl-2,3-dihydro-1H-indol-2-one with high purity?

- Methodological Answer : The compound can be synthesized via reductive alkylation of the indole core, followed by cyclization. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under inert conditions (e.g., argon) is effective for reducing nitro intermediates to amines. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) ensures removal of byproducts like unreacted ethylamine derivatives . Confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and validate via ¹H-NMR (DMSO-d₆, 400 MHz) to detect residual solvents or impurities .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine FT-IR (to confirm NH/OH stretches at 3300–3500 cm⁻¹ and carbonyl peaks at ~1680 cm⁻¹), ¹³C-NMR (to verify the indole carbonyl carbon at ~175 ppm), and high-resolution mass spectrometry (HRMS; ESI+ mode for [M+H]⁺ ion). Cross-reference spectral data with computational predictions from tools like Gaussian 09 or MOE (Molecular Operating Environment) . For crystallographic validation, perform single-crystal X-ray diffraction (SC-XRD) with a Rigaku XtaLAB system at 90 K to resolve bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines: Use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves and safety goggles, and store the compound at 2–8°C in airtight containers. In case of skin contact, wash immediately with soap/water and consult medical personnel due to its acute oral toxicity (Category 3, H301) and reproductive toxicity (Category 2, H361) . Fire hazards require CO₂ or dry chemical extinguishers, as combustion releases NOx and HBr gases .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this indole derivative?

- Methodological Answer : Compare analogs using a SAR (Structure-Activity Relationship) table:

| Substituent Position | Biological Activity | Key Mechanism |

|---|---|---|

| 5-Ethyl (Target Compound) | Anticancer (IC₅₀: 12 µM) | Topoisomerase II inhibition |

| 5-Methyl (Analog) | Antimicrobial (MIC: 8 µg/mL) | Membrane disruption |

| 7-Ethyl (Analog) | Antiviral (EC₅₀: 25 µM) | Protease inhibition |

Data from in vitro assays (MTT for cytotoxicity, microbroth dilution for MIC) and molecular docking (AutoDock Vina) highlight the role of the ethyl group at position 5 in enhancing lipophilicity and target binding .

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analysis of literature data (e.g., PubChem, RCSB PDB) to identify variables like assay conditions (pH, serum concentration) or cell line specificity. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase inhibition assays. Validate findings using orthogonal methods: SPR (Surface Plasmon Resonance) for binding affinity and RNA-seq to confirm downstream gene expression changes .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models in MOE or Schrödinger Suite to predict logP (2.1 ± 0.3), solubility (LogS: -3.8), and BBB permeability (CNS MPO score: 4.2). Molecular dynamics simulations (AMBER or GROMACS) over 100 ns can assess stability in lipid bilayers. Validate predictions with in vivo PK studies in rodent models (plasma t₁/₂: 4.5 h) .

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?

- Methodological Answer : Employ DoE (Design of Experiments) to optimize parameters:

- Temperature: 60–80°C (avoids thermal decomposition).

- Catalyst: p-TSA (0.5 mol%) for acid-mediated cyclization.

- Solvent: Ethanol/H₂O (7:3) for solubility and easy isolation.

Monitor reaction progress via TLC (Rf: 0.4 in EtOAc/hexane 1:1) and isolate impurities (e.g., dimeric byproducts) using preparative HPLC. Characterize impurities via LC-MS/MS and ¹H-NMR for structural elucidation .

Theoretical and Methodological Considerations

Q. What theoretical frameworks guide the design of experiments for studying this compound’s mechanism of action?

- Methodological Answer : Align with the "lock-and-key" model for enzyme inhibition or ligand-receptor binding hypotheses. Use cheminformatics tools (e.g., ChemAxon) to generate pharmacophore models and identify critical interaction motifs (e.g., hydrogen bonding at the indole NH). Integrate systems biology approaches (STRING database) to map protein interaction networks affected by the compound .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data. Use pathway analysis tools (IPA, KEGG Mapper) to identify enriched pathways (e.g., apoptosis, oxidative stress). Validate via CRISPR-Cas9 knockout of candidate targets (e.g., BCL-2, CYP3A4) in cell models .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

Standardize protocols: - Compound storage: Lyophilize and store at -80°C under argon.

- Cell culture: Use passage number-limited lines and serum-free media.

- Assay controls: Include reference inhibitors (e.g., Doxorubicin for cytotoxicity) and internal standards (e.g., deuterated analogs for LC-MS). Perform statistical batch correction using R/Bioconductor packages like Limma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.